molecular formula C10H11FN2O2 B2829931 Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate CAS No. 1800231-80-4

Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate

Cat. No.: B2829931
CAS No.: 1800231-80-4
M. Wt: 210.208
InChI Key: NISZYSHGTWPWRQ-UHFFFAOYSA-N
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Description

Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate is a chemical compound with the CAS Number: 1800231-80-4 . It has a molecular weight of 210.21 and its IUPAC name is this compound . It is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11FN2O2/c1-2-15-10 (14)8-5-7 (11)9 (13-12-8)6-3-4-6/h5-6H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.


Physical and Chemical Properties Analysis

This compound is a liquid with a molecular weight of 210.21 . It is stored at a temperature of 4 degrees Celsius . Fluorine, a component of the compound, has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .

Scientific Research Applications

Chemical Synthesis and Antibacterial Applications

Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate, as part of the broader class of compounds known for their antibacterial properties, contributes significantly to the development of new antibacterial agents. Research has shown various synthesis methods and structure-activity relationships, particularly in the creation of compounds with potential antibacterial applications.

  • Synthesis Techniques and Antibacterial Agents Development : A notable approach involves the synthesis and evaluation of 1,4-dihydro-4-oxopyridinecarboxylic acids, including this compound derivatives, for their antibacterial activity. For example, Matsumoto et al. (1984) explored 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, highlighting the synthesis processes that introduce fluoro and cyclopropyl groups, which are key for antibacterial efficacy. This research underscores the compound's role in generating new antibacterial agents with broad and potent in vitro activity Matsumoto et al., 1984.

  • Structure-Activity Relationships (SAR) : Further investigations into the structure-activity relationships of such compounds have provided insights into optimizing antibacterial activity. Studies like those conducted by Bouzard et al. (1992) on fluoronaphthyridines, including derivatives similar to this compound, revealed how specific substitutions at various positions influence antibacterial potency and spectrum Bouzard et al., 1992.

  • Advanced Synthesis Methods : The preparation of related compounds, such as ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate by Kiely (1991), through specific synthesis routes, underscores the chemical versatility and potential for creating diverse analogs with enhanced antibacterial properties Kiely, 1991.

Properties

IUPAC Name

ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c1-2-15-10(14)8-5-7(11)9(13-12-8)6-3-4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISZYSHGTWPWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C(=C1)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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